molecular formula C13H8ClF3N2O2 B2784712 3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 213994-04-8

3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine

Cat. No.: B2784712
CAS No.: 213994-04-8
M. Wt: 316.66
InChI Key: SMKRITXLUUSEDS-UHFFFAOYSA-N
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Description

3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine is a pyridine derivative characterized by a trifluoromethyl group at position 5, a chloro substituent at position 3, and a 4-nitrophenylmethyl moiety at position 2.

Properties

IUPAC Name

3-chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O2/c14-11-6-9(13(15,16)17)7-18-12(11)5-8-1-3-10(4-2-8)19(20)21/h1-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKRITXLUUSEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a chloro group, a nitrophenyl methyl group, and a trifluoromethyl group. Its molecular formula is C14H10ClF3N2O2C_{14}H_{10}ClF_3N_2O_2 and it has a molecular weight of 316.67 g/mol. The synthesis typically involves multi-step organic reactions including:

  • Alkylation : Attaching the nitrophenyl methyl group.
  • Chlorination : Adding the chloro group to the pyridine ring.
  • Trifluoromethylation : Incorporating the trifluoromethyl group.

These steps are crucial for achieving high yield and purity in both laboratory and industrial settings .

The biological activity of 3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine is attributed to its interaction with various biological targets. It may act as an enzyme inhibitor or modulator, affecting pathways involved in cell proliferation, apoptosis, and inflammation. The specific binding interactions can lead to alterations in enzyme activity or receptor signaling cascades .

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For example, it has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The following table summarizes key findings from recent research:

Cell Line IC50 (µM) Mechanism
HCT-15 (Colon Cancer)12.07Inhibition of tubulin polymerization
NCI-H23 (Lung Cancer)0.08Induction of apoptosis
DU-145 (Prostate Cancer)32Cell cycle arrest in G2/M phase

These results indicate that the compound may inhibit critical processes in cancer cell growth and survival .

Anti-inflammatory Effects

In addition to its anticancer properties, 3-Chloro-2-[(4-nitrophenyl)methyl]-5-(trifluoromethyl)pyridine has shown promise as an anti-inflammatory agent. It has been observed to reduce pro-inflammatory cytokine release in vitro and in vivo models. For instance, studies demonstrated a significant decrease in TNF-alpha levels in LPS-stimulated macrophages when treated with this compound .

Case Studies

  • In Vitro Studies : A series of experiments were conducted on various tumor cell lines where the compound exhibited dose-dependent cytotoxicity. The mechanism was linked to disruption of microtubule formation, leading to cell cycle arrest .
  • Animal Models : In vivo studies using murine models indicated that administration of the compound significantly reduced tumor size and improved survival rates compared to control groups .

Comparison with Similar Compounds

Structural Modifications and Physical Properties

The following table compares the target compound with structurally similar pyridine derivatives from , and 13:

Compound ID/Name Substituents at Position 2 Melting Point (°C) Yield (%) Molecular Weight (g/mol) Key Features
Target Compound 4-Nitrophenylmethyl Not reported N/A ~342.7 (calculated) Nitro group enhances electron withdrawal
7e (Ev1) 3-Nitro-4-(trifluoromethoxy)benzyloxy 122.1–124.8 71.8 521.7 High melting point due to nitro group
7f (Ev1) 4-(Trifluoromethoxy)benzyloxy, 3-CF₃ 73.3–75.1 40.8 541.7 Lower melting point with trifluoromethyl
7j (Ev1) 4-(3-Chloro-4-CF₃O-benzyloxy)phenyl 62.3–64.0 91.5 506.8 High yield, chloro-CF₃O substituent
7b (Ev7) 3-Fluoro-4-(CF₃SO₂-benzyloxy)phenyl 111.8–114.0 48.4 542.9 Sulfonyl group increases polarity
3-Chloro-2-[5-(1-chloroethyl)-3-isoxazolyl]-5-CF₃-pyridine (Ev13) Isoxazolyl with chloroethyl Not reported N/A 311.09 Compact structure, halogen-rich

Key Observations :

  • Nitro vs. Trifluoromethoxy Groups : Nitro-substituted analogues (e.g., 7e) exhibit higher melting points compared to trifluoromethoxy variants (e.g., 7f), likely due to stronger intermolecular interactions from nitro’s polarity .
  • Yield Trends : Substituent steric effects influence yields. For example, 7j’s high yield (91.5%) may stem from less steric hindrance in its benzyloxy group .

Mechanistic Insights :

  • Nitro Groups : Enhance herbicidal activity via electron withdrawal, destabilizing plant enzyme systems .
  • Trifluoromethyl Groups : Improve pest control by increasing compound stability and membrane penetration .

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